4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-b]pyridine core, which is a fused ring system combining thiophene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. This reaction yields ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, which can then be further functionalized to introduce the 4-butylphenyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-boiling solvents like pyridine and the employment of strong bases to facilitate the cyclization and functionalization steps. The process may also involve purification techniques such as recrystallization and chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form various heterocyclic derivatives.
Diazotization: The amino group can be diazotized to form diazonium salts, which can further react to form azo compounds.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium ethoxide.
Solvents: Pyridine, ethanol.
Major Products Formed
Azo Compounds: Formed through diazotization and subsequent reactions.
Heterocyclic Derivatives: Formed through cyclization reactions.
Scientific Research Applications
4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Pharmaceuticals: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic properties.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Chemical Research: It is used as a building block for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and organic synthesis.
Mechanism of Action
The mechanism of action of 4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound’s amino and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-yl (4-chlorophenyl)methanone
- 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-yl (4-methoxyphenyl)methanone
Uniqueness
4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the 4-butylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
Molecular Formula |
C20H22N2O2S |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(4-butylphenyl) 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C20H22N2O2S/c1-4-5-6-14-7-9-15(10-8-14)24-20(23)18-17(21)16-12(2)11-13(3)22-19(16)25-18/h7-11H,4-6,21H2,1-3H3 |
InChI Key |
ZGLQOXOHSJNLPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N |
Origin of Product |
United States |
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